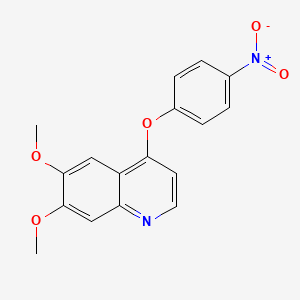
Ethyl 4-bromocyclohexanecarboxylate
Übersicht
Beschreibung
Ethyl 4-bromocyclohexanecarboxylate is a chemical compound with the molecular formula C9H15BrO2 . It has an average mass of 235.118 Da and a monoisotopic mass of 234.025528 Da . It is used in the preparation of dopamine agonists and the skeleton of tetracyclic diterpenes .
Synthesis Analysis
The synthesis of this compound involves the introduction of 0.9 ml of phosphorus tribromide into 5 ml of ethyl (4-hydroxycyclohexyl) carboxylate. The reaction medium is heated at 80° C for 6 hours. The whole is left to return to ambient temperature, followed by washing with salt water, extraction with ethyl acetate, drying, and evaporating the solvent under reduced pressure .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .Chemical Reactions Analysis
This compound can undergo several chemical reactions. For instance, it can react with phosphorus tribromide to form a bromocyclohexyl derivative . It can also react with lithium aluminium tetrahydride in tetrahydrofuran at 0℃ for 1 hour to form (4-Bromocyclohexyl)methanol .Physical And Chemical Properties Analysis
This compound appears as a pale-yellow to yellow-brown liquid . It has a predicted density of 1.344±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Oxidation and Derivative Formation
- Ethyl 4-bromocyclohexanecarboxylate undergoes oxidation processes, leading to the formation of various derivatives. For example, ethyl c-3-bromo-1-methyl-2-oxocyclohexane-r-1-carboxylate is oxidized to 2,3-dione derivatives, highlighting its reactivity and utility in creating complex organic compounds (Sato, Inoue, Hirayama, & Ohashi, 1977).
Synthesis of Functional Cyclic Esters
- This compound is used in synthesizing new cyclic esters with various functional groups. The synthesis often involves the Baeyer−Villiger oxidation of corresponding cyclohexanone derivatives, demonstrating its role in creating polymers with specific properties (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).
Catalysis in Organic Reactions
- This compound is used as a catalyst or reactant in various organic reactions, such as the conjugate addition of amines. This shows its versatility and importance in facilitating complex chemical transformations (Rulev, Maddaluno, Plé, Plaquevent, & Duhamel, 1998).
Pharmaceutical Applications
- In pharmaceutical research, it is utilized in the synthesis of compounds with potential medicinal properties. For instance, derivatives of this compound have been studied for their antinociceptive activity, indicating its significance in drug development (Kirillov, Makhmudov, Nikiforova, & Mardanova, 2015).
Material Science Applications
- Its derivatives are also explored in materials science for the synthesis of polymers and other advanced materials. This usage showcases its broad applicability beyond conventional chemical syntheses (Pang, Ritter, & Tabatabai, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-bromocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDZAJONGSPUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone](/img/structure/B3112540.png)

![Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B3112551.png)

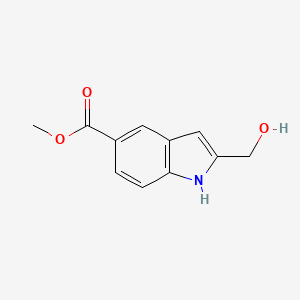


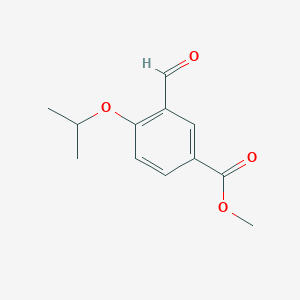
![[3-(4-Methylphenyl)oxetan-3-yl]methanol](/img/structure/B3112571.png)
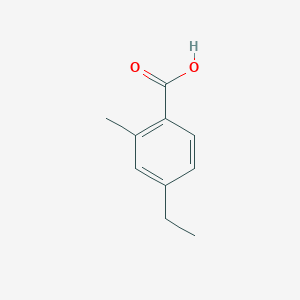
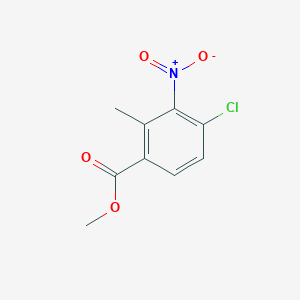
![1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione](/img/structure/B3112605.png)
